N-Cyclohexyl-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide
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Overview
Description
N-Cyclohexyl-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxypyridinyl moiety, and a piperazine ring with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Methoxypyridinyl Group: The methoxypyridinyl group can be introduced via a nucleophilic substitution reaction using a methoxypyridine derivative and a suitable leaving group.
Cyclohexyl Group Addition: The cyclohexyl group can be added through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and an appropriate catalyst.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an isocyanate or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-Cyclohexyl-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide
- N-Cyclohexyl-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxylate
- N-Cyclohexyl-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carbothioamide
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its methoxypyridinyl moiety and piperazine ring with a carboxamide group make it particularly interesting for research in medicinal chemistry and drug development.
Properties
IUPAC Name |
N-cyclohexyl-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-24-15-11-14(7-8-18-15)21-10-9-20(12-16(21)22)17(23)19-13-5-3-2-4-6-13/h7-8,11,13H,2-6,9-10,12H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGTUCUOZUFUIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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